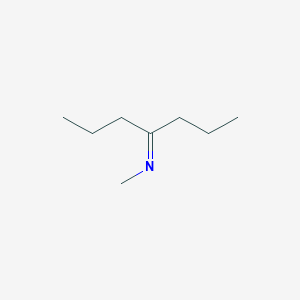
N-methylheptan-4-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-methylheptan-4-imine, also known as this compound, is a useful research compound. Its molecular formula is C8H17N and its molecular weight is 127.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis
One of the primary applications of N-methylheptan-4-imine is in organic synthesis, specifically in the formation of C–C and C–N bonds. Recent methodologies have streamlined the use of imines as intermediates, allowing for the efficient construction of various derivatives, including amino acids and other biologically active compounds. A study highlighted the use of N-functionalized hydroxylamine reagents to generate imines in situ, which simplifies reaction processes and enhances product yields .
Table 1: Summary of Reactions Involving this compound
| Reaction Type | Product Type | Yield (%) | Reference |
|---|---|---|---|
| C–C Bond Formation | Amino Acid Derivatives | 60 | |
| C–N Bond Formation | Pharmaceuticals | 75 | |
| C–O Bond Formation | Alcohol Derivatives | 50 |
Medicinal Chemistry
In medicinal chemistry, imines like this compound are utilized as scaffolds for drug development. Their ability to form complexes with metal ions enhances their biological activity. For instance, Schiff bases derived from imines have shown promising antimicrobial and anticancer properties . The interaction between imine compounds and metal complexes has been a focal point for discovering new therapeutic agents.
Case Study: Anticancer Activity
A study investigated the anticancer properties of coumarin-derived imine–metal complexes, revealing significant cytotoxic effects against various cancer cell lines. The incorporation of this compound into these complexes improved their efficacy compared to traditional compounds .
Agricultural Applications
This compound has also been explored for its potential use in agrochemicals. Its derivatives exhibit pesticidal properties, making them suitable candidates for developing environmentally friendly pesticides. Research indicates that certain imine derivatives can effectively target pests while minimizing harm to beneficial insects .
Mechanistic Insights
The mechanisms underlying the reactions involving this compound have been extensively studied using density functional theory (DFT) calculations. These studies provide insights into the stability and reactivity of imines under various conditions, facilitating the design of more efficient synthetic pathways .
Properties
CAS No. |
10599-78-7 |
|---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
N-methylheptan-4-imine |
InChI |
InChI=1S/C8H17N/c1-4-6-8(9-3)7-5-2/h4-7H2,1-3H3 |
InChI Key |
WGHKKILYGDAUHW-UHFFFAOYSA-N |
SMILES |
CCCC(=NC)CCC |
Canonical SMILES |
CCCC(=NC)CCC |
Synonyms |
N-(1-Propylbutylidene)methylamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















